molecular formula C9H12ClN3O B13550073 5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide

5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide

Cat. No.: B13550073
M. Wt: 213.66 g/mol
InChI Key: HXWXLGQTRBAMCC-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide typically involves the reaction of 5-chloro-2-chloropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide to yield the desired 1-oxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields. The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the 1-oxide back to the parent amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and reduced amine forms. These products can be further functionalized for specific applications in medicinal chemistry or material science.

Scientific Research Applications

5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(piperazin-1-yl)pyridine: Lacks the 1-oxide group but shares similar structural features.

    2-(Piperazin-1-yl)pyridine: Does not have the chlorine substitution but retains the piperazine and pyridine moieties.

    5-Chloro-2-(piperazin-1-yl)pyridin-1-ium-1-olate dihydrochloride: A salt form with similar core structure.

Uniqueness

5-Chloro-2-(piperazin-1-yl)pyridine 1-oxide is unique due to the presence of the 1-oxide group, which imparts distinct chemical reactivity and biological activity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

1-(5-chloro-1-oxidopyridin-1-ium-2-yl)piperazine

InChI

InChI=1S/C9H12ClN3O/c10-8-1-2-9(13(14)7-8)12-5-3-11-4-6-12/h1-2,7,11H,3-6H2

InChI Key

HXWXLGQTRBAMCC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=[N+](C=C(C=C2)Cl)[O-]

Origin of Product

United States

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